6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a chemical compound with the molecular formula C18H13BrNO4 . It has an average mass of 387.205 Da and a monoisotopic mass of 386.003326 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H13BrNO4 . Unfortunately, the specific structural details or the 3D conformation of this compound are not provided in the retrieved sources.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved sources, the Suzuki–Miyaura cross-coupling reaction is a commonly used method for forming carbon-carbon bonds in similar compounds .Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM coupling reaction involves the interaction of the compound with a metal catalyst, typically palladium .
Mode of Action
In the context of SM coupling, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, may also occur .
Biochemical Pathways
In the context of sm coupling, the compound participates in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water , which could impact their bioavailability.
Result of Action
In the context of sm coupling, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level can significantly influence the rate of reaction of similar compounds . Additionally, the compound’s stability may be affected by its exposure to water .
Advantages and Limitations for Lab Experiments
Bromo-DIMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it exhibits potent biological activity at low concentrations, allowing for efficient testing. However, one limitation of Bromo-DIMP is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on Bromo-DIMP. One potential avenue is to investigate its potential as a therapeutic agent for various types of cancer. Additionally, further studies could explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Another area of research could be the development of novel synthetic routes for Bromo-DIMP, which could improve its availability and purity for research purposes.
Conclusion:
In conclusion, Bromo-DIMP is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, including anticancer and anti-inflammatory properties, make it a promising candidate for further investigation. With continued research, Bromo-DIMP could potentially lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
Bromo-DIMP can be synthesized through a multi-step process involving the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde, followed by bromination and cyclization. The final product is obtained through purification and crystallization.
Scientific Research Applications
Bromo-DIMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that Bromo-DIMP can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
6-bromo-2-(3,4-dimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYBGFNXBCAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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